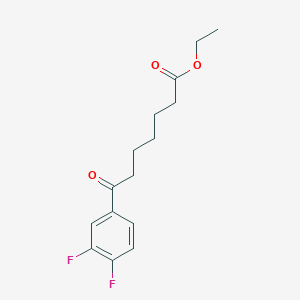

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUJTEDRSISWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645582 | |

| Record name | Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-28-8 | |

| Record name | Ethyl 3,4-difluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate" molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a foundational requirement. This compound is a small molecule whose utility and development potential are intrinsically linked to its exact physicochemical properties. The molecular weight of a compound is one of its most fundamental characteristics, serving as a primary identifier and a critical parameter for virtually all subsequent analytical and formulation activities.

This guide provides an in-depth exploration of the molecular weight of this compound, moving beyond a simple statement of the value. As a senior application scientist, the objective here is not just to provide a number, but to detail the robust, multi-faceted analytical approach required to determine and, more importantly, confirm this value with the high degree of certainty demanded by regulatory bodies and scientific rigor. We will delve into the theoretical basis, the gold-standard experimental methodologies, and the validation frameworks that ensure data integrity and trustworthiness.

Compound Profile: this compound

Before proceeding to analytical methodologies, it is essential to establish the compound's identity through its known properties. This information serves as the benchmark against which all experimental results are compared.

| Property | Value | Source |

| CAS Number | 898752-28-8 | |

| Molecular Formula | C₁₅H₁₈F₂O₃ | |

| Molecular Weight | 284.31 g/mol | |

| MDL Number | MFCD01320244 | |

| Hazard | Irritant |

The molecular formula, C₁₅H₁₈F₂O₃, is the cornerstone from which the theoretical molecular weight is derived. The value of 284.31 g/mol is the calculated average molecular mass based on the natural isotopic abundance of its constituent elements. However, in high-precision analytical chemistry, particularly in mass spectrometry, the monoisotopic mass is often the experimentally observed value.

Theoretical Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula:

-

(15 x Carbon) + (18 x Hydrogen) + (2 x Fluorine) + (3 x Oxygen)

-

(15 x 12.011) + (18 x 1.008) + (2 x 18.998) + (3 x 15.999) ≈ 284.31 u

This theoretical value must be unequivocally confirmed through empirical measurement.

Workflow for Compound Characterization

A robust characterization of a small molecule like this compound involves a multi-technique approach to confirm both its structure and mass. The following workflow illustrates the logical progression from sample reception to final data validation.

Caption: Overall workflow for the characterization of this compound.

Part 1: Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the premier analytical technique for measuring the mass-to-charge ratio (m/z) of ions, making it the most direct and accurate method for determining the molecular weight of a compound.[1][2][3] In a typical MS procedure, a sample is ionized, and these ions are then separated based on their m/z ratio by a mass analyzer and detected.[1]

The goal is to identify the molecular ion peak (M+), which corresponds to the mass of the intact molecule minus one electron. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.[4]

Detailed Experimental Protocol: LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for analyzing pharmaceutical compounds, offering both separation and sensitive detection.[5]

1. Objective: To determine the accurate molecular weight of this compound and confirm its elemental composition.

2. Materials & Instrumentation:

-

Sample: this compound, >98% purity.

-

Solvents: LC-MS grade acetonitrile, water, and formic acid.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

3. Sample Preparation:

-

Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

-

Perform a serial dilution to create a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in the ionization process.

4. LC-MS Parameters:

-

LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

-

Mass Range: 100-500 m/z.

-

Data Acquisition: Full scan mode with high resolution (>10,000).

5. Data Analysis:

-

The primary ion expected in positive ESI mode is the protonated molecule, [M+H]⁺.

-

Expected [M+H]⁺ m/z: 284.31 (Molecular Weight) + 1.0078 (Proton Mass) = 285.3178.

-

The acquired high-resolution mass spectrum should be examined for a peak corresponding to this m/z value.

-

The isotopic pattern of the peak should also be analyzed to confirm the presence of 15 carbon atoms.

Workflow for Mass Spectrometry Analysis

Caption: Step-by-step workflow for the LC-MS based determination of molecular weight.

Part 2: Structural Confirmation via NMR Spectroscopy

While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the structural context.[6][7] It is an indispensable tool for the unambiguous structural elucidation of organic compounds.[6][8][9] By confirming the chemical structure, NMR validates the molecular formula from which the molecular weight is calculated.

For this compound (C₁₅H₁₈F₂O₃), both ¹H NMR and ¹³C NMR spectra would yield characteristic signals that must align with the proposed structure.

-

¹H NMR Analysis: This technique provides information about the different chemical environments of hydrogen atoms. The spectrum for this molecule should show distinct signals for the ethyl group protons, the aliphatic chain protons, and the aromatic protons on the difluorophenyl ring. The splitting patterns (spin-spin coupling) will confirm the connectivity between adjacent protons.

-

¹³C NMR Analysis: This provides information on the carbon framework of the molecule.[7] The spectrum should show 15 distinct carbon signals (or fewer if there is symmetry), including characteristic shifts for the carbonyl carbon, the ester carbon, the aliphatic carbons, and the aromatic carbons. The carbons bonded to fluorine will show characteristic C-F coupling.

The combination of MS and NMR data provides an exceptionally high level of confidence. The MS confirms the mass and elemental formula, while the NMR confirms the specific isomeric structure.

Part 3: Method Validation and Scientific Integrity

A cornerstone of scientific integrity in a regulated environment is the validation of analytical procedures. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10] For the determination of molecular weight, the validation ensures that the chosen method is accurate, precise, and specific. Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline for the Validation of Analytical Procedures.[10][11]

Key Validation Parameters

The following parameters must be assessed to validate the LC-MS method described above:

| Parameter | Description | Acceptance Criteria Example |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13] | The mass signal for the analyte should be unique and resolved from any impurities or matrix components. |

| Accuracy | The closeness of test results obtained by the method to the true value.[12][13] | The measured mass should be within 5 ppm of the theoretical mass. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] | The relative standard deviation (RSD) of mass measurements from replicate injections should be < 1%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent mass accuracy when flow rate is varied by ±5% or column temperature by ±2°C. |

By rigorously validating the analytical method, we create a self-validating system where the trustworthiness of the results is inherent to the process itself.[14]

Conclusion

The molecular weight of this compound is authoritatively established as 284.31 g/mol , based on its molecular formula C₁₅H₁₈F₂O₃. This guide has demonstrated that asserting this value in a scientific and regulatory context requires more than a theoretical calculation. It necessitates a comprehensive analytical strategy grounded in high-resolution mass spectrometry for direct mass determination and NMR spectroscopy for structural verification.

The causality behind this dual-pronged approach is clear: mass spectrometry provides the "what" (the mass), while NMR provides the "how" (the structure). Furthermore, embedding these expert techniques within a robust validation framework, as prescribed by ICH guidelines, ensures that the generated data is accurate, reliable, and trustworthy. This rigorous, evidence-based approach is fundamental to advancing drug development programs and meeting the stringent quality standards of the pharmaceutical industry.

References

-

Mass spectrometry - Wikipedia . Wikipedia. [Link]

-

Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. [Link]

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation . Emery Pharma. [Link]

-

Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . Rondaxe. [Link]

-

Mass Spectrometry for Molecular Weight: Common Methods and Applications . MtoZ Biolabs. [Link]

-

16: Molecular Mass Spectrometry . Chemistry LibreTexts. [Link]

-

Validation of Analytical Methods: A Review . Gavin Publishers. [Link]

-

Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs . LCGC International. [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide . Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

NMR as a Tool for Structure Elucidation of Organic Compounds . Wesleyan University. [Link]

-

Mass Spectrometry . Michigan State University Department of Chemistry. [Link]

Sources

- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. jchps.com [jchps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bbhegdecollege.com [bbhegdecollege.com]

- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 10. fda.gov [fda.gov]

- 11. demarcheiso17025.com [demarcheiso17025.com]

- 12. emerypharma.com [emerypharma.com]

- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 14. upm-inc.com [upm-inc.com]

An In-depth Technical Guide to Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. This document is intended for an audience of researchers and professionals in the fields of synthetic chemistry and drug development, offering insights into its molecular structure and potential as a versatile chemical intermediate.

Introduction and Compound Profile

This compound is a substituted aromatic keto-ester. Its structure, featuring a difluorinated phenyl ring coupled with a seven-carbon ester chain, makes it a valuable building block in organic synthesis. The presence of the difluorophenyl moiety is of particular interest in medicinal chemistry, as the incorporation of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and binding affinity.

This guide will delve into the essential chemical data, a proposed synthetic route based on established chemical principles, predicted spectroscopic data for structural elucidation, and a discussion on its potential applications in research and development.

Physicochemical and Safety Data

A summary of the core physicochemical properties of this compound is presented in the table below. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 898752-28-8 | |

| Molecular Formula | C₁₅H₁₈F₂O₃ | |

| Molecular Weight | 284.31 g/mol | |

| Hazard Statement | Irritant |

Safety and Handling: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis Methodology: A Predictive Approach

The proposed synthesis involves the reaction of 1,2-difluorobenzene with a suitable acylating agent derived from heptanedioic acid (pimelic acid), such as ethyl 6-(chloroformyl)hexanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Predictive)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Separately, dissolve 1,2-difluorobenzene (1.0 equivalent) and ethyl 6-(chloroformyl)hexanoate (1.1 equivalents) in the same anhydrous solvent.

-

Reaction Execution: Add the solution of 1,2-difluorobenzene and the acylating agent dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation: Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on its chemical structure and analysis of similar compounds. These predictions serve as a valuable reference for the characterization of this molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | m | 2H | Aromatic protons adjacent to the carbonyl group |

| 7.30 - 7.20 | m | 1H | Remaining aromatic proton |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 2.95 | t | 2H | -COCH₂- |

| 2.32 | t | 2H | -CH₂COOEt |

| 1.75 - 1.60 | m | 4H | -COCH₂CH₂CH₂CH₂- |

| 1.45 - 1.35 | m | 2H | -COCH₂CH₂CH₂- |

| 1.25 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=O (Ketone) |

| ~ 173 | C=O (Ester) |

| ~ 155 (dd) | C-F |

| ~ 152 (dd) | C-F |

| ~ 135 (dd) | Aromatic C-H |

| ~ 125 (m) | Aromatic C-H |

| ~ 118 (d) | Aromatic C-H |

| ~ 117 (d) | Aromatic C-H |

| ~ 60.5 | -OCH₂CH₃ |

| ~ 38.5 | -COCH₂- |

| ~ 34.0 | -CH₂COOEt |

| ~ 28.5 | Aliphatic -CH₂- |

| ~ 24.5 | Aliphatic -CH₂- |

| ~ 23.5 | Aliphatic -CH₂- |

| ~ 14.2 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 2940, 2860 | Medium | C-H (Aliphatic) Stretch |

| ~ 1735 | Strong | C=O (Ester) Stretch |

| ~ 1690 | Strong | C=O (Aromatic Ketone) Stretch |

| ~ 1610, 1520 | Medium | C=C (Aromatic) Stretch |

| ~ 1260 | Strong | C-O (Ester) Stretch |

| ~ 1280, 1120 | Strong | C-F Stretch |

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 284. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl groups. Expected fragments include:

-

m/z = 255: Loss of -OCH₂CH₃

-

m/z = 239: Loss of -COOCH₂CH₃

-

m/z = 141: [F₂C₆H₃CO]⁺ (Difluorobenzoyl cation)

-

m/z = 113: [F₂C₆H₃]⁺

Potential Applications in Research and Development

This compound is a promising building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The difluorophenyl group is a common motif in many biologically active compounds due to its ability to enhance metabolic stability and binding affinity.

Potential research applications include:

-

Synthesis of Novel Heterocycles: The keto-ester functionality can be utilized in a variety of cyclization reactions to form diverse heterocyclic scaffolds.

-

Development of Bioactive Molecules: This compound can serve as a precursor for the synthesis of enzyme inhibitors, receptor antagonists, or other potential therapeutic agents. The long aliphatic chain provides a linker for further functionalization.

-

Pro-drug Design: The ester group can be hydrolyzed in vivo, making it a candidate for pro-drug strategies to improve the delivery of a pharmacologically active carboxylic acid.

The incorporation of fluorine atoms can lead to compounds with improved biological activity and pharmacokinetic profiles.[2][3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a robust predictive model for its synthesis and spectroscopic characterization, and a discussion of its potential applications. The methodologies and data presented herein are intended to serve as a foundational resource for researchers and professionals working with this compound and related structures.

References

-

PubMed. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. [Link]

-

PubMed. Chemical and pharmacological properties of diflunisal. [Link]

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ketone with potential applications in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough structural characterization of such molecules is paramount for advancing their development. This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, offering insights into the expected outcomes from various analytical techniques. While direct experimental data for this specific compound is not publicly available, this guide synthesizes information from analogous structures and established spectroscopic principles to present a robust predictive analysis.

This document will delve into the interpretation of proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), fluorine-19 nuclear magnetic resonance (¹⁹F NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Each section will include predicted data, a detailed interpretation explaining the underlying chemical principles, and a standardized experimental protocol for data acquisition.

Molecular Structure and Key Features

The structure of this compound comprises a 3,4-difluorophenyl ring attached to a seven-carbon aliphatic chain containing a ketone and an ethyl ester. This combination of functional groups gives rise to a unique spectral fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the protons of the aliphatic chain.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 1H | Ar-H |

| 7.70 - 7.60 | m | 1H | Ar-H |

| 7.30 - 7.20 | m | 1H | Ar-H |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 2.95 | t | 2H | -C(O)CH₂- |

| 2.32 | t | 2H | -CH₂C(O)O- |

| 1.75 - 1.65 | m | 4H | -CH₂CH₂CH₂- |

| 1.25 | t | 3H | -OCH₂CH₃ |

Interpretation:

The aromatic region is expected to show complex multiplets between δ 7.20 and 7.85 ppm for the three protons on the 3,4-difluorophenyl ring. The electron-withdrawing nature of the ketone group will deshield the aromatic protons, shifting them downfield.[1][2] The fluorine atoms will further influence the chemical shifts and introduce complex splitting patterns due to ¹H-¹⁹F coupling.

The ethyl ester group will give rise to a quartet at approximately δ 4.12 ppm for the methylene protons (-OCH₂CH₃) and a triplet at around δ 1.25 ppm for the methyl protons (-OCH₂CH₃). The methylene protons adjacent to the ketone and ester carbonyl groups are expected to be deshielded, appearing as triplets around δ 2.95 ppm and δ 2.32 ppm, respectively. The remaining methylene protons of the aliphatic chain will likely appear as a multiplet in the range of δ 1.65-1.75 ppm.

Experimental Protocol:

A sample of approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer at room temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | C=O (ketone) |

| 173.0 | C=O (ester) |

| 155.0 (dd) | Ar-C-F |

| 152.5 (dd) | Ar-C-F |

| 133.0 (d) | Ar-C |

| 124.0 (m) | Ar-CH |

| 118.0 (d) | Ar-CH |

| 117.5 (d) | Ar-CH |

| 60.5 | -OCH₂CH₃ |

| 38.0 | -C(O)CH₂- |

| 34.0 | -CH₂C(O)O- |

| 28.5 | -CH₂- |

| 24.0 | -CH₂- |

| 23.5 | -CH₂- |

| 14.0 | -OCH₂CH₃ |

Interpretation:

The two carbonyl carbons are expected to be the most downfield signals, with the ketone carbonyl appearing around δ 198.5 ppm and the ester carbonyl around δ 173.0 ppm.[4][5] The aromatic carbons will appear in the range of δ 117-155 ppm. The carbons directly bonded to fluorine will show large one-bond ¹³C-¹⁹F coupling constants and will appear as doublets of doublets due to coupling with both fluorine atoms. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The aliphatic carbons will resonate in the upfield region of the spectrum, with the methylene carbon of the ethyl ester appearing around δ 60.5 ppm and the methyl carbon around δ 14.0 ppm. The carbons of the heptanoate chain will appear at distinct chemical shifts based on their proximity to the electron-withdrawing carbonyl groups.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is a powerful technique for characterizing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[6][7]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -135 to -145 | m | F-3 |

| -140 to -150 | m | F-4 |

Interpretation:

The two fluorine atoms on the aromatic ring are in different chemical environments and are expected to resonate at different chemical shifts, likely in the range of δ -135 to -150 ppm relative to CFCl₃.[8][9] They will exhibit coupling to each other (³JFF) and to the adjacent aromatic protons (³JHF and ⁴JHF), resulting in complex multiplets. The exact chemical shifts are sensitive to the electronic environment and the solvent.[10][11]

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the two carbonyl groups.

Predicted IR Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Weak | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (aromatic ketone) |

| 1590, 1500 | Medium | C=C stretch (aromatic) |

| 1250-1300 | Strong | C-O stretch (ester) |

| 1100-1200 | Strong | C-F stretch |

Interpretation:

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the C=O stretching vibrations of the ester and ketone groups. The ester carbonyl stretch is expected at a higher wavenumber (~1735 cm⁻¹) compared to the aromatic ketone carbonyl stretch (~1690 cm⁻¹).[8] The conjugation of the ketone with the aromatic ring lowers its stretching frequency. The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as characteristic C=C stretching bands for the aromatic ring and strong C-F stretching bands.

Experimental Protocol:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal.[12][13] The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (GC-MS, EI)

| m/z | Predicted Fragment |

| 284 | [M]⁺ (Molecular Ion) |

| 239 | [M - OCH₂CH₃]⁺ |

| 139 | [F₂C₆H₃CO]⁺ |

| 111 | [F₂C₆H₃]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

Interpretation:

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 284, corresponding to the molecular weight of the compound. A prominent fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the formation of a stable acylium ion.[14] In this case, cleavage of the bond between the carbonyl group and the aliphatic chain would result in a fragment at m/z 139, corresponding to the 3,4-difluorobenzoyl cation. Further fragmentation of this ion could lead to the loss of CO, giving a peak at m/z 111 for the 3,4-difluorophenyl cation. Fragmentation of the ester group could lead to the loss of the ethoxy group, resulting in a peak at m/z 239.

Caption: Predicted mass spectral fragmentation pathway.

Experimental Protocol:

The analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like ethyl acetate is injected into the GC. The GC oven temperature is programmed to ensure separation from any impurities. A typical program might start at 100 °C, hold for 1 minute, and then ramp to 280 °C at 15 °C/min.[15][16][17] The mass spectrometer is set to scan a mass range of m/z 50-500.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectral features. This information serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of this and structurally related compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data, ensuring the scientific integrity and trustworthiness of the structural elucidation process.

References

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3773–3780. [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

SpectraBase. (n.d.). 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). Aromatic area of the 2D [¹H, ¹³C] NMR HMBC spectra for complex [Pd(L¹)2]. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Element Lab Solutions. (n.d.). GC Temperature Program Development. [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

-

American Chemical Society. (2013, December). NMR Guidelines for ACS Journals. [Link]

-

Quora. (2024, October 9). How to interpret the 19F NMR spectra. [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Chromatography Online. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility. [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemistry Stack Exchange. (2017, May 14). Interpretation of 4-benzoyl butyric acid H-NMR Spectrum. [Link]

-

IUPAC. (n.d.). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

-

Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

BMRB. (n.d.). FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

-

JEOL. (2020, March 6). Structure Elucidation of Fluorinated Compounds by NMR. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. [Link]

-

ResearchGate. (n.d.). Gas chromatograph oven temperature program for aromatic hydrocarbons. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. (2019, February 21). FTIR of liquids?. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Sigma-Aldrich [sigmaaldrich.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

This guide provides a comprehensive overview of a robust and reliable synthesis route for Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, a valuable intermediate in pharmaceutical and materials science research. The presented methodology is grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and high yield.

Introduction: Significance and Synthetic Strategy

This compound is a keto-ester whose structural motifs, particularly the difluorophenyl group, are of significant interest in the development of bioactive molecules and advanced polymers. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties and metabolic stability of parent compounds.

The most direct and industrially scalable approach to this target molecule is a two-part synthesis strategy. The core of this strategy lies in a Friedel-Crafts acylation reaction, a classic and powerful method for forming carbon-carbon bonds with aromatic rings. This key step is preceded by the synthesis of the necessary acylating agent. The overall synthetic pathway is outlined below:

-

Preparation of the Acylating Agent: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride from adipic acid.

-

Friedel-Crafts Acylation: Reaction of 7-ethoxy-7-oxoheptanoyl chloride with 1,2-difluorobenzene to yield the final product.

This guide will delve into the mechanistic underpinnings and practical considerations of each step, providing a detailed experimental protocol for researchers.

Part 1: Synthesis of the Acylating Agent: 7-ethoxy-7-oxoheptanoyl chloride

The journey to our target molecule begins with the preparation of the key acylating agent. This is achieved in two sequential steps starting from the readily available and inexpensive dicarboxylic acid, adipic acid.

Step 1.1: Monoesterification of Adipic Acid to Ethyl Hydrogen Adipate

The selective conversion of one of the two carboxylic acid groups of adipic acid to its ethyl ester is the first critical transformation. This is typically achieved through a Fischer esterification under controlled conditions to favor the formation of the monoester over the diester.

Causality of Experimental Choices:

-

Reactant Stoichiometry: An excess of adipic acid relative to ethanol can be used to statistically favor mono-esterification. However, a more common and practical approach involves using a controlled amount of ethanol and a suitable catalyst.

-

Catalyst: A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by the ethanol nucleophile.

-

Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. The use of a solvent like toluene allows for the azeotropic removal of water, which drives the equilibrium towards the product side.[1]

Experimental Protocol: Synthesis of Ethyl Hydrogen Adipate

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add adipic acid (1.2 moles), absolute ethanol (1.0 mole), toluene (200 mL), and concentrated sulfuric acid (2 mL).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the limiting reagent.

-

Cool the reaction mixture to room temperature and wash with water to remove the acid catalyst and any unreacted adipic acid.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl hydrogen adipate.

-

Further purification can be achieved by vacuum distillation.[2]

Step 1.2: Conversion of Ethyl Hydrogen Adipate to 7-ethoxy-7-oxoheptanoyl chloride

With the monoester in hand, the next step is the conversion of the remaining carboxylic acid functionality into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the convenient formation of gaseous byproducts (SO₂ and HCl).[3][4]

Causality of Experimental Choices:

-

Reagent: Thionyl chloride is highly effective for this conversion. The reaction proceeds via a nucleophilic acyl substitution mechanism. The gaseous byproducts drive the reaction to completion.[3][5]

-

Reaction Conditions: The reaction is typically performed in an inert solvent or neat. Gentle heating can be applied to accelerate the reaction. It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of toxic gases.[5]

Experimental Protocol: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place ethyl hydrogen adipate (1 mole).

-

Slowly add thionyl chloride (1.2 moles) to the flask at room temperature with stirring. An exothermic reaction will occur with the evolution of gas.

-

After the initial reaction subsides, gently heat the mixture at 40-50 °C for 1-2 hours to ensure complete conversion.[5] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 7-ethoxy-7-oxoheptanoyl chloride can be purified by vacuum distillation and should be used immediately in the next step due to its moisture sensitivity.[5]

Part 2: Friedel-Crafts Acylation for the Synthesis of this compound

This is the final and key bond-forming step where the aromatic ring is acylated to form the desired keto-ester. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.

Mechanistic Insights:

The reaction is initiated by the activation of the acyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic. This powerful electrophile, often represented as an acylium ion, is then attacked by the electron-rich π-system of the 1,2-difluorobenzene. Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final product. The presence of two electron-withdrawing fluorine atoms on the benzene ring deactivates it towards electrophilic substitution, necessitating a potent Lewis acid and potentially elevated temperatures.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong and commonly used Lewis acid for Friedel-Crafts reactions. A stoichiometric amount is often required as it complexes with the product ketone.

-

Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or nitrobenzene is typically used.[7] Nitrobenzene can be particularly effective for deactivated substrates.

-

Reaction Temperature: The reaction is often started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 moles) and dry dichloromethane (200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

A solution of 7-ethoxy-7-oxoheptanoyl chloride (1 mole) in dry dichloromethane (100 mL) is added dropwise to the stirred suspension over 30 minutes.

-

Following this addition, a solution of 1,2-difluorobenzene (1 mole) in dry dichloromethane (50 mL) is added dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the completion of the reaction.

-

The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford this compound as the final product.

Data Summary

| Compound | Starting Material(s) | Reagent(s) | Typical Yield |

| Ethyl Hydrogen Adipate | Adipic Acid, Ethanol | H₂SO₄, Toluene | 70-80% |

| 7-ethoxy-7-oxoheptanoyl chloride | Ethyl Hydrogen Adipate | Thionyl Chloride | ~90%[5] |

| This compound | 7-ethoxy-7-oxoheptanoyl chloride, 1,2-difluorobenzene | AlCl₃, DCM | 60-75% (unoptimized) |

Visualizing the Synthesis Pathway

Sources

- 1. Synthesis of Ethyl adipate - Chempedia - LookChem [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl alcohol reacts with thionyl alcohol to give A class 11 chemistry CBSE [vedantu.com]

- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Introduction: Strategic Importance and Synthesis Overview

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is an aryl keto-ester of significant interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a difluorinated phenyl ring, a ketone linkage, and a terminal ethyl ester, provides multiple points for further chemical modification, making it a valuable precursor for the synthesis of more complex target molecules. The presence of the difluoro moiety can enhance metabolic stability, binding affinity, and pharmacokinetic properties in drug candidates.

This technical guide provides a comprehensive analysis of the most logical and field-proven synthetic route to this target molecule. Moving beyond a simple recitation of steps, this document elucidates the chemical reasoning behind the selection of starting materials and reaction pathways, grounded in the principles of retrosynthetic analysis. We will detail the necessary precursors, provide step-by-step experimental protocols, and offer insights into the critical parameters that ensure a successful, high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining this key intermediate.

The Core Synthetic Strategy: A Retrosynthetic Approach

To logically deduce the most practical starting materials, we begin by deconstructing the target molecule. The most apparent disconnection point in this compound is the bond between the aromatic ring and the carbonyl carbon of the ketone. This bond is reliably formed through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. This leads us to two primary synthons: an electrophilic acylium ion equivalent derived from the C7 chain and the nucleophilic 1,2-difluorobenzene ring.

This retrosynthetic logic identifies the following key starting materials:

-

Aromatic Component: 1,2-Difluorobenzene.

-

Aliphatic Chain Component: An activated form of a 7-carbon chain bearing a terminal ethyl ester. The most effective acylating agent for this purpose is 7-ethoxy-7-oxoheptanoyl chloride .

As 7-ethoxy-7-oxoheptanoyl chloride is not a readily available commodity chemical, it must be prepared from a more fundamental precursor. This precursor is the corresponding carboxylic acid, 7-ethoxy-7-oxoheptanoic acid (commonly known as monoethyl pimelate). This mono-ester is, in turn, most economically prepared from the symmetrical dicarboxylic acid, Pimelic Acid .

Therefore, the entire synthetic strategy is built upon three readily available, cost-effective starting materials: Pimelic Acid , Ethanol , and 1,2-Difluorobenzene .

Detailed Experimental Protocols

The following protocols are provided as a self-validating, step-by-step guide for laboratory execution. Safety precautions should be observed at all times, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood.

Stage 1: Synthesis of Monoethyl Pimelate

Principle: This procedure utilizes the partial Fischer esterification of pimelic acid. By using an excess of the dicarboxylic acid relative to the alcohol, the formation of the mono-ester is favored.

Methodology:

-

To a 500 mL round-bottom flask, add pimelic acid (1.0 eq) and toluene (approx. 2 mL per gram of pimelic acid).

-

Add absolute ethanol (0.8 eq) and a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue heating until water ceases to collect in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil containing a mixture of di-ester, mono-ester, and unreacted acid.

-

The desired monoethyl pimelate can be purified by vacuum distillation or column chromatography.

Stage 2: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride

Principle: The carboxylic acid of monoethyl pimelate is converted to a highly reactive acyl chloride using thionyl chloride. This reaction is typically performed neat or in an inert solvent.

Methodology:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution), place the purified monoethyl pimelate (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, approx. 1.5 eq) to the flask at room temperature with stirring.

-

After the initial exothermic reaction subsides, heat the mixture to a gentle reflux (approx. 70-80 °C) for 2-3 hours until gas evolution ceases.

-

The reaction progress can be monitored by the disappearance of the carboxylic acid peak in IR spectroscopy.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 7-ethoxy-7-oxoheptanoyl chloride is a pale yellow liquid and is typically used immediately in the next step without further purification.

Stage 3: Friedel-Crafts Acylation

Principle: This is the key bond-forming step where the prepared acyl chloride reacts with 1,2-difluorobenzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the final aryl ketone product. [1][2] Methodology:

-

Caution: Anhydrous aluminum chloride is highly reactive with moisture. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

To a dry three-neck flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) and 1,2-difluorobenzene (1.1 eq) in the same dry solvent.

-

Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Quantitative Data and Reaction Parameters

The following table summarizes the typical stoichiometry and conditions for the critical Friedel-Crafts acylation step.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 7-ethoxy-7-oxoheptanoyl chloride | 1.0 | Molar Equivalent | Limiting Reagent |

| 1,2-Difluorobenzene | 1.1 - 1.2 | Molar Equivalent | Used in slight excess to ensure full conversion. |

| Anhydrous Aluminum Chloride (AlCl₃) | 1.2 - 1.5 | Molar Equivalent | A stoichiometric amount is required as it complexes with the product ketone. |

| Solvent | Dichloromethane (CH₂Cl₂) | - | Must be anhydrous. 1,2-dichloroethane is an alternative. |

| Conditions | |||

| Initial Temperature | 0 | °C | For controlled addition of reagents. |

| Reaction Temperature | 20 - 25 (Room Temp) | °C | After initial addition. |

| Reaction Time | 2 - 4 | Hours | Monitor by TLC or GC-MS for completion. |

Causality and Field-Proven Insights

-

Choice of Lewis Acid: While AlCl₃ is the classic and most potent catalyst for this reaction, other Lewis acids like FeCl₃ or ZnCl₂ can also be used, though they may require higher temperatures. [3]Modern catalytic systems using metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) are gaining traction as they can be used in smaller quantities and are often more tolerant of functional groups. [4]However, for this specific transformation, the cost-effectiveness and reactivity of AlCl₃ make it a standard choice.

-

Regioselectivity: The fluorine atoms on the 1,2-difluorobenzene ring are electron-withdrawing by induction but are ortho, para-directing due to resonance. In this case, electrophilic attack is sterically and electronically favored at the C4 position (para to the C1-fluorine), leading to the desired 1,3,4-trisubstituted pattern.

-

Solvent Selection: Dichloromethane is an excellent solvent for Friedel-Crafts reactions as it is inert and effectively solvates the intermediates. Carbon disulfide (CS₂) is another traditional option but is highly flammable and toxic. Nitrobenzene can also be used but can be difficult to remove.

Conclusion

The synthesis of this compound is most reliably and economically achieved through a three-stage process commencing with commercially available Pimelic Acid and 1,2-Difluorobenzene . The strategic pathway involves a controlled mono-esterification of pimelic acid, subsequent conversion to the reactive acyl chloride, and a final, regioselective Friedel-Crafts acylation. By understanding the chemical principles behind each step and adhering to the detailed protocols outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and advanced materials development.

References

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pimelic acid. Retrieved from [Link]

-

SIOC Journal. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

-

University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

-

University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of the Chinese Chemical Society, 64(5), 587-591. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. Designed for professionals in research and drug development, this document moves beyond a simple recitation of facts to deliver a foundational understanding of the principles governing this compound's solubility, the methodologies for its empirical determination, and the critical interpretation of the resulting data.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery and in vitro screening to formulation development and ultimate bioavailability.[1] For this compound, a compound of interest in medicinal chemistry, a thorough understanding of its solubility is paramount. Poor aqueous solubility can be a major impediment, leading to challenges in formulation, reduced absorption, and potentially unreliable data in biological assays.[2] This guide will equip the researcher with the necessary knowledge to systematically approach the solubility assessment of this specific molecule.

Compound Profile: this compound

A foundational understanding of the subject molecule is the logical starting point for any solubility investigation.

| Property | Value | Source |

| CAS Number | 898752-28-8 | |

| Molecular Formula | C15H18F2O3 | |

| Molecular Weight | 284.31 g/mol | |

| Structure | (Structure inferred from name) |

The structure reveals key functional groups that dictate its solubility behavior: a difluorophenyl ring, a ketone, and an ethyl ester. The presence of the polar carbonyl groups (ketone and ester) suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.[3][4] Conversely, the aromatic ring and the aliphatic heptanoate chain introduce significant hydrophobicity, which will likely limit aqueous solubility.[4][5] The difluoro substitution on the phenyl ring further influences the molecule's electronic properties and potential for intermolecular interactions.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid into a solvent is a complex process governed by the interplay of several energetic factors. The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur. This can be conceptualized through the following relationship:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, which is a sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

T is the temperature in Kelvin.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have greater freedom of movement than in the crystalline lattice.

For this compound, the strong crystal lattice energy (solute-solute interactions) must be overcome by the favorable interactions with the solvent molecules (solute-solvent interactions) for dissolution to occur.

In Silico Solubility Prediction: A First Pass

Before embarking on empirical studies, in silico prediction models can provide valuable initial estimates of a compound's solubility.[1][6][7] These computational tools utilize algorithms based on a molecule's structural features to predict its aqueous solubility.[6][8] While not a substitute for experimental data, these predictions can aid in experimental design, such as selecting appropriate solvent concentrations for initial screening.[1] Various machine learning and quantitative structure-property relationship (QSPR) models are available for this purpose.[8][9]

Experimental Determination of Solubility: Methodologies and Best Practices

The empirical determination of solubility is a cornerstone of physicochemical profiling. The choice of method depends on the stage of drug development and the required throughput and accuracy.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.[10]

-

Kinetic Solubility is typically measured in early discovery phases and involves dissolving the compound (often from a DMSO stock) into an aqueous buffer.[11][12] This method is high-throughput but may lead to the formation of supersaturated solutions, which are thermodynamically unstable.[10] The resulting value represents the concentration at which the compound precipitates out of solution under specific conditions and is often higher than the true equilibrium solubility.[10]

-

Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure.[2][10][11][13] This is a more time- and resource-intensive measurement, typically performed in later stages of preclinical development.[11]

The following diagram illustrates the conceptual difference between these two important parameters.

Caption: Relationship between kinetic and thermodynamic solubility.

Experimental Protocols

A preliminary assessment of solubility in a range of solvents can provide valuable information about the compound's polarity and potential for dissolution in different media.[14][15]

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 0.5 mL of the test solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for the presence of undissolved solid.

-

Classify as soluble, partially soluble, or insoluble.

Suggested Solvents for Screening:

-

Aqueous: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4

-

Organic (Polar Aprotic): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

-

Organic (Polar Protic): Methanol, Ethanol

-

Organic (Non-polar): Dichloromethane (DCM), Ethyl Acetate, Hexanes

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[12]

Protocol:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS pH 7.4) in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.

The following workflow diagram outlines the key steps in the shake-flask method.

Sources

- 1. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 2. evotec.com [evotec.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 9. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

discovery and history of difluorophenyl keto esters

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Difluorophenyl Keto Esters

Abstract

Difluorophenyl keto esters represent a critical structural motif in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds. The strategic incorporation of the difluorophenyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these molecules highly valuable in drug discovery. This guide provides a comprehensive overview of the historical development and discovery of synthetic routes to difluorophenyl keto esters. It delves into the foundational principles of classical keto ester syntheses, such as the Claisen condensation and Grignard reactions, and traces the evolution to more specialized methods tailored for the introduction of the difluorophenyl moiety. By examining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Difluorophenyl Moiety

The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The difluorophenyl group, in particular, offers a unique combination of electronic and steric properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while the C-F bond's high strength enhances resistance to metabolic oxidation. This combination often leads to improved pharmacokinetic and pharmacodynamic profiles. Difluorophenyl keto esters are not merely laboratory curiosities; they are key building blocks for synthesizing compounds targeting a range of diseases, from cancer to inflammatory conditions.[1] Their utility has driven significant research into efficient and scalable synthetic methodologies.

Foundational Synthetic Strategies: The Genesis of Keto Ester Synthesis

The journey to difluorophenyl keto esters begins with the fundamental reactions developed for their non-fluorinated analogs. These classical methods established the core chemical logic that would later be adapted for more complex, fluorinated structures.

The Claisen Condensation: A Pillar of C-C Bond Formation

The Claisen condensation is arguably the most traditional method for synthesizing β-keto esters.[2][3] It involves the base-mediated self-condensation of two ester molecules.[4][5]

Causality and Mechanism: The reaction is initiated by the deprotonation of the α-carbon of an ester by a strong base (typically an alkoxide, like sodium ethoxide) to form a resonance-stabilized enolate.[4] This enolate, acting as a potent nucleophile, then attacks the electrophilic carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the β-keto ester.[4][6] The reaction's driving force is the final deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton between two carbonyl groups, forming a very stable enolate.[4]

Diagram: Generalized Claisen Condensation Mechanism

Caption: The four key steps of the Claisen condensation reaction.

Acylation of Ketones and Their Derivatives

An alternative to the self-condensation of esters is the direct acylation of ketones. The most direct approach involves reacting a ketone enolate with an acylating agent like ethyl chloroformate.

Causality and Limitations: This method offers more flexibility in synthesizing unsymmetrical keto esters. However, it often suffers from inconsistent yields and requires the use of very strong bases (e.g., sodium hydride, lithium diisopropylamide) to generate the enolate quantitatively.[7] A significant challenge is preventing self-condensation of the starting ketone. The development of methods using chelating metal salts (e.g., magnesium or lithium) helped to "lock" the enolate and improve C-acylation over O-acylation, but consistency remained an issue, especially with aliphatic substrates.[7]

Challenges with Grignard Reagents

Grignard reagents are powerful nucleophiles widely used for C-C bond formation. Their reaction with esters, however, presents a classic control problem.

Causality and Reactivity: A Grignard reagent will readily add to an ester's carbonyl group. The initial tetrahedral intermediate collapses, expelling an alkoxide and forming a ketone.[6] The problem is that ketones are generally more reactive towards Grignard reagents than esters are.[8] Consequently, the newly formed ketone is immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after workup. Isolating the keto ester intermediate is typically not feasible with this method.[6][8] This limitation highlighted the need for more nuanced synthetic strategies.

The Rise of Organofluorine Chemistry and the Synthesis of Difluorophenyl Keto Esters

The history of difluorophenyl keto esters is intrinsically linked to the broader field of organofluorine chemistry. As researchers recognized the profound impact of fluorine on molecular properties, demand grew for reliable methods to construct fluorinated building blocks. Early approaches often adapted classical reactions to fluorinated starting materials.

Crossed Claisen Condensation: A Direct Approach

A logical extension of the classical method is the "crossed" Claisen condensation, where two different esters are used. To be effective, one ester partner should lack α-hydrogens to prevent self-condensation. A difluorophenyl acetate derivative can be condensed with an ester like diethyl carbonate or ethyl formate in the presence of a strong base.

Experimental Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial.[9] Unlike sodium ethoxide, NaH irreversibly deprotonates the α-carbon, driving the formation of the enolate and preventing equilibrium issues. This approach is one of the most direct ways to access the target scaffold. A patent from the 1990s described a process for preparing polyfluoro beta-keto esters that specifically sought to avoid the large-scale use of sodium hydride due to safety concerns (hydrogen gas evolution), indicating that this was a common industrial method.[9]

Table 1: Comparison of Foundational Keto Ester Synthetic Routes

| Method | Starting Materials | Reagents | Key Advantages | Key Disadvantages |

| Claisen Condensation | Two equivalents of an ester | Sodium ethoxide, NaH | Well-established, good for symmetric products | Limited to esters with α-hydrogens; risk of mixed products in crossed versions |

| Acylation of Ketones | Ketone, Acylating Agent | LDA, NaH, Ethyl Chloroformate | Versatile for unsymmetrical products | Requires strong bases, inconsistent yields, potential for O-acylation |

| Grignard Reaction | Ester, Grignard Reagent | R-MgBr, Diethyl Ether | Powerful C-C bond formation | Reaction proceeds to tertiary alcohol; ketone intermediate cannot be isolated |